2-Acetyl-4-methylphenyl 4-chlorobenzoate

Catalog No.
S3340722
CAS No.
4010-22-4
M.F
C16H13ClO3
M. Wt
288.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4-methylphenyl 4-chlorobenzoate

CAS Number

4010-22-4

Product Name

2-Acetyl-4-methylphenyl 4-chlorobenzoate

IUPAC Name

(2-acetyl-4-methylphenyl) 4-chlorobenzoate

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

InChI

InChI=1S/C16H13ClO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3

InChI Key

DEQKOXOQMBJDRS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)C(=O)C

2-Acetyl-4-methylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H13ClO3C_{16}H_{13}ClO_3. It is recognized for its unique structure, which includes an acetyl group, a methyl group, and a chlorobenzoate ester. This compound is a derivative of benzoic acid and is characterized by its potential applications in various fields, including chemistry and biology. The presence of the chlorine atom in the benzoate moiety contributes to its chemical reactivity and biological activity, making it a subject of interest in scientific research.

  • Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.

Major Products Formed

  • From Oxidation: Formation of 2-acetyl-4-methylphenyl 4-carboxybenzoate.
  • From Reduction: Formation of 2-(1-hydroxyethyl)-4-methylphenyl 4-chlorobenzoate.
  • From Substitution: Formation of derivatives such as 2-acetyl-4-methylphenyl 4-aminobenzoate or 2-acetyl-4-methylphenyl 4-thiobenzoate.

Research indicates that 2-acetyl-4-methylphenyl 4-chlorobenzoate exhibits potential biological activities, particularly antimicrobial and anti-inflammatory properties. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding and hydrophobic interactions. This makes it a candidate for further investigation in drug development and medicinal chemistry.

The synthesis of 2-acetyl-4-methylphenyl 4-chlorobenzoate typically involves the esterification of 2-acetyl-4-methylphenol with 4-chlorobenzoic acid. This reaction is usually facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) and conducted under reflux conditions in organic solvents like dichloromethane or toluene.

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification techniques like recrystallization or column chromatography are utilized to isolate the final product with high purity.

Studies on the interactions of 2-acetyl-4-methylphenyl 4-chlorobenzoate with biological systems are ongoing. These investigations focus on how this compound interacts with enzymes or receptors, influencing their activity and potentially leading to therapeutic applications. Understanding these interactions is crucial for assessing its efficacy and safety in medicinal applications.

Several compounds share structural similarities with 2-acetyl-4-methylphenyl 4-chlorobenzoate. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
2-Acetyl-4-chlorophenolC8H7ClOC_{8}H_{7}ClOContains a chlorophenol structure; used as an intermediate in synthesis.
4-Chlorobenzoic AcidC7H5ClO2C_{7}H_{5}ClO_2A simpler benzoic acid derivative; known for its use in pharmaceuticals.
AcetophenoneC8H8OC_{8}H_{8}OA ketone used widely in fragrances; lacks the chlorobenzoate functionality.

Uniqueness of 2-Acetyl-4-methylphenyl 4-chlorobenzoate

What sets 2-acetyl-4-methylphenyl 4-chlorobenzoate apart from these similar compounds is its specific combination of functional groups (acetyl, methyl, and chlorobenzoate), which contribute to its unique reactivity profile and potential biological activities. This compound's distinctive structure allows it to participate in diverse

XLogP3

4

Wikipedia

2-Acetyl-4-methylphenyl 4-chlorobenzoate

Dates

Last modified: 08-19-2023

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